molecular formula C17H17N5O3S B2355333 ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 915891-12-2

ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2355333
CAS No.: 915891-12-2
M. Wt: 371.42
InChI Key: BOBKAHCDCJIRJR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a tetrazole ring, a benzamide group, and a thiophene ring

Scientific Research Applications

Ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. . This reaction is performed under mild conditions using copper(I) catalysts and can be carried out in various solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate is unique due to the combination of its tetrazole, benzamide, and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[3-(tetrazol-1-yl)benzoyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-4-25-17(24)14-10(2)11(3)26-16(14)19-15(23)12-6-5-7-13(8-12)22-9-18-20-21-22/h5-9H,4H2,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBKAHCDCJIRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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